molecular formula C14H19NO3 B14851451 5-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide

5-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide

Cat. No.: B14851451
M. Wt: 249.30 g/mol
InChI Key: VKPYFBJNYQHLJK-UHFFFAOYSA-N
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Description

5-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide is an organic compound with a complex structure that includes a cyclohexyloxy group, a hydroxy group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-hydroxybenzoic acid with cyclohexanol in the presence of a dehydrating agent to form the cyclohexyloxy derivative. This intermediate is then reacted with N-methylamine under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and continuous monitoring of reaction parameters are crucial to achieving efficient production. Purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield 5-(Cyclohexyloxy)-2-keto-N-methylbenzamide, while reduction of the amide group may produce 5-(Cyclohexyloxy)-2-hydroxy-N-methylbenzylamine.

Scientific Research Applications

5-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxy and amide groups allow it to form hydrogen bonds with proteins and other biomolecules, potentially affecting their function. The cyclohexyloxy group may enhance its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclohexyloxy)-2-hydroxybenzamide: Lacks the N-methyl group, which may affect its biological activity.

    5-(Cyclohexyloxy)-2-methoxy-N-methylbenzamide: Contains a methoxy group instead of a hydroxy group, altering its chemical reactivity.

Uniqueness

5-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyclohexyloxy group enhances its stability and lipophilicity, while the hydroxy and amide groups provide sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

5-cyclohexyloxy-2-hydroxy-N-methylbenzamide

InChI

InChI=1S/C14H19NO3/c1-15-14(17)12-9-11(7-8-13(12)16)18-10-5-3-2-4-6-10/h7-10,16H,2-6H2,1H3,(H,15,17)

InChI Key

VKPYFBJNYQHLJK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)OC2CCCCC2)O

Origin of Product

United States

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